molecular formula C3H5Cl3O2S B2886953 1,3-Dichloropropane-2-sulfonyl chloride CAS No. 36809-65-1

1,3-Dichloropropane-2-sulfonyl chloride

Cat. No. B2886953
CAS RN: 36809-65-1
M. Wt: 211.48
InChI Key: DGLQTOLSPYYWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloropropane-2-sulfonyl chloride is an organic compound with a CAS Number of 36809-65-1 . It has a molecular weight of 211.5 and its chemical formula is C3H5Cl3O2S . It is typically used in laboratory settings .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloropropane-2-sulfonyl chloride consists of a three-carbon chain with two chlorine atoms attached to the first and third carbons and a sulfonyl chloride group attached to the second carbon .


Physical And Chemical Properties Analysis

1,3-Dichloropropane-2-sulfonyl chloride is a liquid at room temperature . It has a molecular weight of 211.5 and its chemical formula is C3H5Cl3O2S .

Scientific Research Applications

  • Nanotechnology and Catalysis : A novel nanosized N-sulfonated Brönsted acidic catalyst was developed using different types of methods, including FT-IR, NMR, mass, XRD, TGA, SEM, and AFM analysis. This catalyst, characterized for its efficient use in the one-pot synthesis of hexahydroquinolines, demonstrates the versatility of sulfonyl chloride derivatives in catalysis and nanotechnology applications (Goli-Jolodar, Shirini, & Seddighi, 2016).

  • Organic Synthesis : 1,3-Dichloropropane-2-sulfonyl chloride and similar compounds are used as nucleophilic sulfoalkylation reagents. These reagents are critical in enhancing the hydrophilicity of polymers and proteins, showcasing their importance in organic synthesis (Adamczyk, Chen, & Mattingly, 2001).

  • Agricultural Chemistry : In agricultural chemistry, the interaction of chlorinated fumigants like 1,3-dichloropropene with hydrogen sulfide species has been studied. This research is crucial for understanding the environmental impact and transformation of these fumigants in soil (Zheng, Yates, Papiernik, Guo, & Gan, 2006).

  • Environmental Science : Research into the degradation of chlorinated organics like 1,2-dichloroethane reveals the potential of advanced reduction processes (ARPs) in environmental remediation. This includes studying the kinetics and mechanisms of degradation under various conditions, which is pivotal for environmental science applications (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014).

  • Pharmaceutical Chemistry : In pharmaceutical chemistry, sulfonyl chloride derivatives are used as reagents for the synthesis of complex organic compounds. For instance, their role in the nucleophilic substitutions of 1-alkenylcyclopropyl esters is significant for the development of new pharmaceuticals (Stolle, Ollivier, Piras, Salaün, & Meijere, 1992).

Safety and Hazards

1,3-Dichloropropane-2-sulfonyl chloride is classified as a dangerous substance. It is highly flammable and can cause skin and eye irritation. It is also harmful if swallowed or inhaled . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

1,3-dichloropropane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3O2S/c4-1-3(2-5)9(6,7)8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLQTOLSPYYWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloropropane-2-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.